molecular formula C5H2Cl2N2O2 B1322621 3,5-Dichloropyrazine-2-carboxylic acid CAS No. 312736-49-5

3,5-Dichloropyrazine-2-carboxylic acid

Cat. No.: B1322621
CAS No.: 312736-49-5
M. Wt: 192.98 g/mol
InChI Key: QRFOSHOPPFYNAH-UHFFFAOYSA-N
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Description

3,5-Dichloropyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a carboxylic acid group at the 2nd position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloropyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-carboxylic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    Recent studies have highlighted the potential of derivatives of 3,5-dichloropyrazine-2-carboxylic acid in combating antimicrobial resistance. For instance, compounds derived from this acid have demonstrated efficacy against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-activity relationship indicates that modifications to the pyrazine core can enhance antimicrobial properties .
    Pathogen Activity Reference
    Staphylococcus aureusEffective
    Klebsiella pneumoniaeEffective
    Acinetobacter baumanniiEffective
  • Anticancer Properties :
    The compound has also been explored for anticancer activity. Specifically, derivatives with a 3,5-dichloro substitution have shown promising results in inhibiting cancer cell proliferation in human lung cancer models (A549 cells) . The mechanism appears to involve the induction of apoptosis in cancer cells.
    Cancer Cell Line Effect Observed Reference
    A549 (Lung Cancer)Inhibition of proliferation

Agricultural Applications

  • Herbicide Potential :
    Research has indicated that analogues of this compound exhibit herbicidal properties. For example, certain derivatives have been tested for their effectiveness against common weeds like barnyardgrass and yellow nutsedge. These compounds showed up to 95% control rates with minimal crop injury, suggesting their potential as environmentally friendly herbicides .
    Weed Species Control Rate (%) Reference
    Barnyardgrass71 - 95
    Yellow Nutsedge71 - 95

Material Science Applications

  • Functionalization in Organic Synthesis :
    The compound serves as a valuable building block in organic synthesis, particularly in the functionalization of pyrazines through transition metal-catalyzed reactions. These reactions enable the incorporation of various functional groups into the pyrazine framework, facilitating the development of new materials with tailored properties .

Mechanism of Action

The mechanism of action of 3,5-Dichloropyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloropyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 3rd and 5th positions, along with the carboxylic acid group at the 2nd position, makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

3,5-Dichloropyrazine-2-carboxylic acid (CAS Number: 312736-49-5) is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its notable biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C5H2Cl2N2O2C_5H_2Cl_2N_2O_2. The compound features a pyrazine ring with two chlorine substituents at positions 3 and 5, along with a carboxylic acid group at position 2. This unique substitution pattern contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on structure-activity relationships demonstrated that derivatives of this compound showed varying degrees of activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were assessed using the broth microdilution method, revealing promising results for certain derivatives .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundS. aureus< 64
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidE. coli> 128
5-Fluorobenzimidazole derivativeA549 (cancer cell line)IC50 = 21.2%

Antifungal Activity

The antifungal potential of this compound has also been evaluated. In vitro studies indicated that certain derivatives exhibited notable antifungal effects against various strains, including Trichophyton mentagrophytes and Absidia fumigatus. The most active compounds demonstrated MIC values ranging from 31.25 to 1000 µmol·L1^{-1} .

Table 2: Antifungal Activity Results

CompoundTarget Fungal StrainMIC (µmol·L1^{-1})
Compound ATrichophyton mentagrophytes62.5 - 1000
Compound BAbsidia fumigatus31.25 - 500

Anticancer Activity

The anticancer properties of compounds containing the this compound moiety have been explored in various cancer cell lines. Notably, one study revealed that a derivative with a hydroxyl group significantly reduced the viability of A549 human pulmonary cancer cells by approximately 63.4%. The introduction of the dichloro substitution further enhanced this activity to a reduction in viability to about 21.2% .

Table 3: Anticancer Activity Against A549 Cells

CompoundViability (%)p-value
Control100-
Hydroxyphenyl derivative63.4<0.05
Dichloro derivative21.2<0.001

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or microbial proteins. These interactions can disrupt essential cellular processes in pathogens or cancer cells, leading to their inhibition or death.

Properties

IUPAC Name

3,5-dichloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFOSHOPPFYNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627428
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312736-49-5
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloropyrazine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (0.78 g) in tetrahydrofuran (40 ml) is added dropwise a 1.6M solution of n-butyl lithium in hexane (4.82 ml) in a dry ice-acetone bath over a period of 3 minutes. The mixture is stirred in the same bath for 30 minutes. To the mixture is added dropwise a solution of 2,6-dichloropyrazine (0.50 g) in tetrahydrofuran (5 ml) at the same temperature over a period of 15 minutes, and the mixture is stirred for one hour. The reaction mixture is poured into dry ice, and the mixture is stirred at room temperature for one hour. The reaction mixture is diluted with a 10% aqueous hydrochloric acid solution in order to adjust the pH value thereof to about 2, and then extracted with ethyl acetate. The combined organic layers are extracted with a saturated aqueous sodium hydrogen carbonate solution, and the aqueous extract is washed with ethyl acetate, acidified with a 10% aqueous hydrochloric acid, and extracted with ethyl acetate. The combined organic layer is washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is triturated with a mixture of chloroform and hexane (1:1) to give 2-carboxy-3,5-dichloropyrazine (234 mg) as a slightly brown crystalline powder, m.p. 139-141° C., MS (m/z): 191 (M−H)−.
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Synthesis routes and methods II

Procedure details

To a THF solution of 2,2,6,6-tetramethylpiperidine was added n-butyllithium under ice cooling and was further added a THF solution of 2,6-dichloropyrazine at −78° C. After 30 minutes of stirring, dry ice was added to the reaction mixture and, after 30 minutes of stirring, 1 M hydrochloric acid was added thereto. Thereafter, purification in the usual way afforded 3,5-dichloropyrazine-2-carboxylic acid (pale yellow solid). FAB-MS: 191 (M−H)−.
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Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (13.0 mL, 92.6 mmol, 2.3 eq.) in anhydrous THF (300 mL) at −78° C. under N2 was added dropwise a solution of 1.6 M nBuLi in hexanes (57.9 mL, 92.6 mmol, 2.3 eq.). After 1 hour a solution of 2,6-dichloropyrazine in anhydrous THF (6.0 g, 40.3 mmol) was added dropwise over 30 minutes. After stirring at −78° C. for 1 hour, the reaction mixture was poured onto crushed dry ice (solid carbon dioxide), and the reaction mixture was stirred at ambient temperature for 16 hours. The mixture was then diluted with water (100 mL) and washed with ethyl acetate (3×100 mL). The aqueous layer was cooled to 0° C., acidified with 2N HCl until pH ˜2, and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo. The resultant crude was purified by column chromatography (Si-PPC, gradient 0% to 50%, methanol in dichloromethane) to give the desired product as a beige solid (3.16 g, 40.6%). 1H NMR (CDCl3, 400 MHz) δ ppm 8.60 (s, 1H).
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40.6%

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